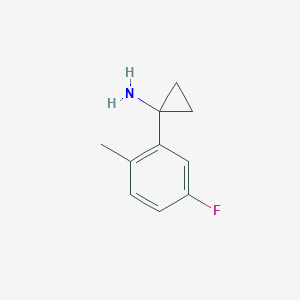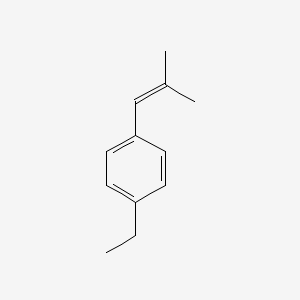![molecular formula C15H19N3O2 B11743841 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11743841.png)
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl bridge. This structure combines the properties of benzoic acid, known for its antimicrobial and preservative qualities, with the pyrazole ring, which is a versatile scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with propyl halides to introduce the propyl group.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with benzoic acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted aminomethyl derivatives.
科学研究应用
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can bind to receptors or enzymes, modulating their function. The aminomethyl bridge provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets.
相似化合物的比较
Similar Compounds
- 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 2-({[(1-butyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
Uniqueness
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its lipophilicity and binding affinity to various targets. This structural variation can result in different biological activities and pharmacokinetic properties compared to its analogs.
属性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
2-[[(2-propylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-2-9-18-13(7-8-17-18)11-16-10-12-5-3-4-6-14(12)15(19)20/h3-8,16H,2,9-11H2,1H3,(H,19,20) |
InChI 键 |
QMWPYZXTSXZPCK-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743764.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743770.png)
![{[1-(4-Chlorophenyl)ethylidene]amino}urea](/img/structure/B11743771.png)
amine](/img/structure/B11743776.png)

![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11743789.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743799.png)
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743800.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743813.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11743814.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11743835.png)
